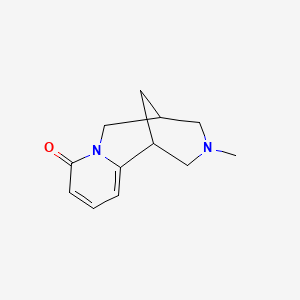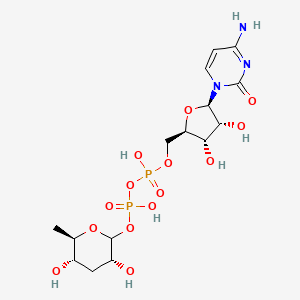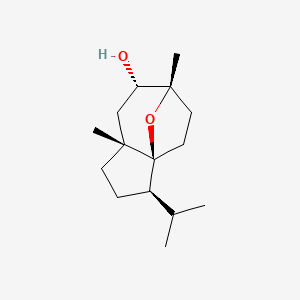
Carmellose
Descripción general
Descripción
Carmellose, also known as carboxymethyl cellulose (CMC), is a derivative of cellulose where the carboxymethyl groups (–CH2–COONa) replace the hydrogen atoms from some hydroxyl groups present in the pristine cellulose infrastructure . It is a beta- (1,4)-D-glucopyranose polymer . Carmellose sodium is used as a bulk laxative and as an emulsifier and thickener in cosmetics and pharmaceuticals and as a stabilizer for reagents . It is also used as a lubricant to treat dry eyes .
Synthesis Analysis
The conventional method for CMC synthesis is the alkylation-etherification process . This process has long been used from the very beginning of CMC synthesis from various cellulosic precursors .
Molecular Structure Analysis
At the molecular level, the major difference between CMC and cellulose is only some anionic carboxymethyl groups (i.e., –CH2COOH) in the CMC structure that replace the hydrogen atoms from some hydroxyl groups present in the pristine cellulose infrastructure .
Chemical Reactions Analysis
Cellulose from Asparagus officinalis stalk end was extracted and synthesized to carboxymethyl cellulose (CMC as) using monochloroacetic acid (MCA) via carboxymethylation reaction with various sodium hydroxide (NaOH) concentrations starting from 20% to 60% .
Physical And Chemical Properties Analysis
Carboxymethyl cellulose (CMC) has characteristic surface properties, mechanical strength, tunable hydrophilicity, viscous properties, availability and abundance of raw materials, low-cost synthesis process . Despite, carboxymethylation lowers the thermal stability of the cellulose . The thermal stability of the CMC can be increased with crosslinking agents maintaining the properties of cellulose which would extend the application of CMC in various other fields .
Aplicaciones Científicas De Investigación
Pharmaceutical Industry
CMC is extensively used in the pharmaceutical industry due to its non-toxicity, biocompatibility, and ability to act as a stabilizer and thickener . It’s employed in tablet formulations as a disintegrant, enhancing the dissolution rate of active pharmaceutical ingredients. CMC-based hydrogels are also developed for drug delivery systems, providing controlled release of medication .
Food Industry
In the food sector, CMC serves as a thickener, stabilizer, and emulsifier. It’s used to improve the texture and shelf life of products like ice cream, baked goods, and sauces. CMC helps maintain the uniform dispersion of ingredients in complex food systems .
Cosmetics
CMC finds its place in cosmetic formulations as a thickener and stabilizer. It enhances the texture and consistency of products such as creams, lotions, and shampoos. Additionally, CMC can act as a film-forming agent, providing a smooth feel on the skin .
Environmental Applications
CMC-based composites are used for environmental remediation, such as the removal of dyes and heavy metals from wastewater. Its high absorbency and non-toxic nature make it an eco-friendly option for treating contaminated water sources .
Biomedical Engineering
In biomedical engineering, CMC hydrogels are used for tissue engineering and regenerative medicine. They provide a scaffold for cell growth and can mimic the natural extracellular matrix, supporting the repair and regeneration of tissues .
Mecanismo De Acción
Target of Action
Croscarmellose, also known as Carmellose, Carboxymethyl Cellulose, or Carboxymethylcellulose, is primarily used as a superdisintegrant in pharmaceutical formulations . Its primary target is the tablet or capsule in which it is included. It facilitates the disintegration of these solid dosage forms when they come into contact with physiological fluids .
Mode of Action
Croscarmellose operates through a swelling mechanism . When it comes into contact with water or bodily fluids, it swells and absorbs many times its weight in water . This swelling creates pressure within the tablet or capsule, disrupting the bonds between the particles and leading to disintegration . This rapid disintegration enhances the dissolution of the active pharmaceutical ingredient (API), improving its bioavailability .
Biochemical Pathways
Instead, its role is to facilitate the breakdown of pharmaceutical tablets or capsules, enabling the API contained within these dosage forms to be released and absorbed into the body more efficiently .
Pharmacokinetics
The pharmacokinetic properties of Croscarmellose are not typically evaluated as it is not absorbed into the body. Instead, its function is to improve the pharmacokinetics of the API in the dosage form. By promoting rapid disintegration, Croscarmellose helps to increase the rate at which the API is released, dissolved, and subsequently absorbed into the body .
Result of Action
The primary result of Croscarmellose’s action is the rapid disintegration of the tablet or capsule in which it is included. This leads to an increase in the surface area of the API, enhancing its dissolution and absorption into the body . This can lead to a more rapid onset of action for the API, as well as potentially improved bioavailability .
Action Environment
The action of Croscarmellose is influenced by the environment in which it is placed. In the presence of water or physiological fluids, it swells and absorbs water, leading to the disintegration of the dosage form . The rate and extent of this process can be influenced by factors such as the pH of the environment, the presence of other excipients in the formulation, and the physical characteristics of the dosage form .
Direcciones Futuras
Propiedades
IUPAC Name |
acetic acid;2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h1,3-6,8-12H,2H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHCJDRQFCCTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White granular solid; [Sigma-Aldrich MSDS] | |
| Record name | Carboxymethyl cellulose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12570 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Carboxymethylcellulose binds to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors GLUT-1. The residence time of carboxymethylcellulose bound to corneal cells is approximately 2 hours as indicated by a short-term binding assay. Binding of carboxymethylcellulose to the matrix proteins stimulated corneal epithelial cell attachment, migration, and re-epithelialization of corneal wounds. | |
| Record name | Carboxymethylcellulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
7H | |
CAS RN |
9000-11-7 | |
| Record name | Carboxymethylcellulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxymethylcellulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cellulose, carboxymethyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, carboxymethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Carmellose functions as a superdisintegrant by rapidly absorbing water and swelling upon contact with dissolution media. This swelling action generates significant pressure within the tablet matrix, causing it to break apart and enhance drug dissolution [, ].
ANone: While carmellose primarily aids in tablet disintegration, it can indirectly affect the drug release profile. Enhanced disintegration typically leads to increased surface area of the drug particles available for dissolution, potentially resulting in faster and more complete drug release [, , ].
ANone: Carmellose sodium possesses a variable molecular weight due to its polymeric nature. Its structure comprises a cellulose backbone with carboxymethyl groups (-CH2-COOH) attached to the glucose units. The sodium salt form is commonly used [].
ANone: Fourier-transform infrared spectroscopy (FTIR) is frequently employed to characterize carmellose and ascertain its compatibility with other excipients. FTIR analysis can identify characteristic peaks corresponding to the functional groups present in carmellose, aiding in its identification and quality control [, , , ].
ANone: Carmellose demonstrates excellent compatibility with a wide array of pharmaceutical excipients and is stable across a broad pH range. This versatility makes it suitable for use in diverse formulations, including tablets, capsules, and orally disintegrating tablets [, , , , ].
ANone: Carmellose is primarily employed as a pharmaceutical excipient due to its physicochemical properties. There is no scientific evidence supporting any inherent catalytic activity of carmellose [, ].
ANone: Computational modeling of carmellose has focused on understanding its hydration behavior and the mechanism of tablet disintegration. Molecular dynamics simulations can provide insights into the interactions between carmellose, water molecules, and other excipients, offering valuable information for optimizing tablet formulations [].
ANone: The degree of substitution of carboxymethyl groups significantly influences carmellose's properties. Higher degrees of substitution generally result in increased water solubility and swelling capacity, thereby enhancing its disintegrant efficacy [, , ].
ANone: Carmellose's performance can be further optimized by combining it with other superdisintegrants, employing suitable processing techniques, and adjusting formulation parameters like particle size and compression force [, , , , ].
ANone: Carmellose sodium is generally recognized as safe (GRAS) by regulatory agencies for use in pharmaceutical formulations. It is well-tolerated and exhibits low toxicity [, , , ].
ANone: Carmellose is not absorbed from the gastrointestinal tract and is primarily excreted unchanged in the feces. It is considered pharmacologically inert [, ].
ANone: Disintegration time and dissolution testing are routinely performed in vitro to evaluate the disintegrant efficacy of carmellose. These tests measure the time taken for a tablet to disintegrate and the rate at which the drug dissolves in a specific medium, respectively [, ].
ANone: Carmellose does not possess any inherent pharmacological activity and therefore is not susceptible to resistance mechanisms. It functions solely as a pharmaceutical excipient [, ].
ANone: While primarily employed as a disintegrant, carmellose can be incorporated into novel drug delivery systems, such as mucoadhesive films, to potentially achieve localized drug release in the oral cavity [, ].
ANone: Various methods, including titrimetric and spectrophotometric techniques, can be used to quantify carmellose in pharmaceutical formulations. The choice of method depends on factors like sensitivity, specificity, and the presence of interfering excipients [, ].
ANone: Factors such as the concentration of carmellose, particle size, tablet hardness, and the presence of other excipients can influence the dissolution rate of tablets containing carmellose. Optimization of these parameters is essential for achieving the desired drug release profile [, ].
ANone: Method validation for carmellose quantification involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability to ensure reliable and reproducible results [, ].
ANone: Stringent quality control measures are implemented throughout the manufacturing process of carmellose, encompassing raw material testing, in-process controls, and finished product analysis, to ensure its compliance with established specifications and regulatory standards [].
ANone: Carmellose is not known to significantly interact with drug transporters. Its primary role is localized to the tablet matrix and does not involve systemic absorption [, , ].
ANone: Carmellose is not metabolized in the body and does not influence the activity of drug-metabolizing enzymes.
ANone: Carmellose sodium is biocompatible, demonstrating good tolerability in biological systems. It is also biodegradable, breaking down into natural components and posing minimal environmental risk [, ].
ANone: Yes, several alternative superdisintegrants are available, including crospovidone, sodium starch glycolate, and low-substituted hydroxypropyl cellulose. The choice of superdisintegrant depends on factors like drug properties, formulation requirements, and cost considerations [, , , ].
ANone: Responsible waste management practices for carmellose involve minimizing waste generation, promoting recycling of packaging materials, and ensuring appropriate disposal methods in compliance with local regulations [].
ANone: Numerous research databases, scientific publications, and industry resources provide valuable information on carmellose, its properties, applications, and regulatory aspects [, ].
ANone: The introduction of carmellose as a pharmaceutical excipient marked a significant advancement in tablet formulation, enabling the development of fast-dissolving and orally disintegrating tablets that enhance patient compliance and drug delivery [, ].
ANone: Research on carmellose's physicochemical properties and its interactions with other materials extends beyond pharmaceuticals and finds applications in diverse fields, including food science, cosmetics, and materials science [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















